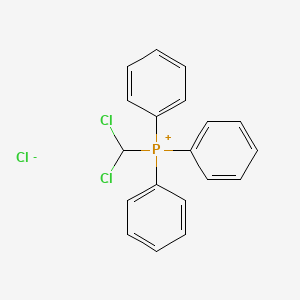
(Dichloromethyl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a dichloromethyl group attached to a triphenylphosphine moiety. This compound is of interest in organic synthesis, particularly in the context of the Wittig reaction, where it serves as a precursor to phosphorus ylides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with dichloromethane in the presence of a strong base. One common method includes dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde or formaldehyde, and then passing chlorine hydride gas through the solution. The resulting hydroxymethyl (triphenyl)phosphonium chloride is then treated with thionyl chloride, followed by heating and refluxing to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyl lithium for deprotonation, and various electrophiles for substitution reactions. The Wittig reaction, which involves the formation of alkenes from aldehydes or ketones, is a notable reaction that utilizes this compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In the Wittig reaction, for example, the major products are substituted alkenes .
Scientific Research Applications
(Dichloromethyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of (Dichloromethyl)(triphenyl)phosphanium chloride involves the formation of phosphorus ylides, which are key intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt, followed by nucleophilic attack on an electrophilic carbonyl compound to form the desired alkene .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Chloromethyl(triphenyl)phosphonium chloride: Similar in structure but with a chloromethyl group instead of a dichloromethyl group.
Methoxymethyl(triphenyl)phosphonium chloride: Used in similar reactions but with a methoxymethyl group.
Uniqueness
(Dichloromethyl)(triphenyl)phosphanium chloride is unique due to its specific functional group, which allows for distinct reactivity and applications in organic synthesis. Its ability to form ylides makes it particularly valuable in the Wittig reaction, providing precise control over the formation of alkenes .
Properties
CAS No. |
57212-38-1 |
|---|---|
Molecular Formula |
C19H16Cl3P |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
dichloromethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H16Cl2P.ClH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1 |
InChI Key |
UMJNMUCHAPLMLU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)

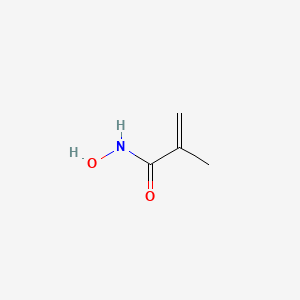

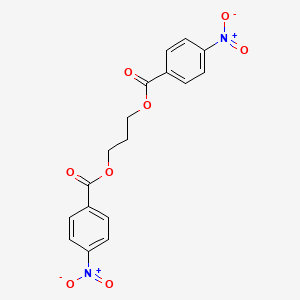
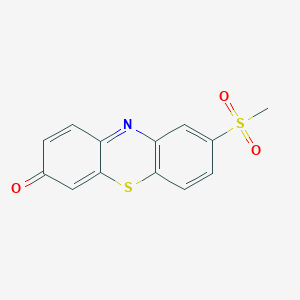
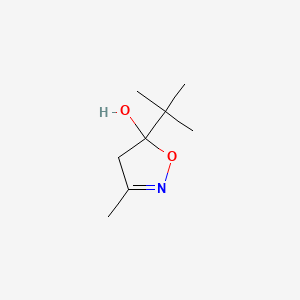

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
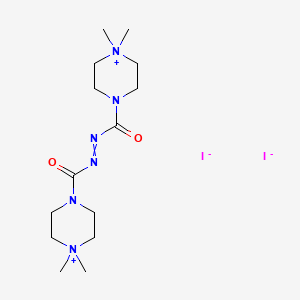
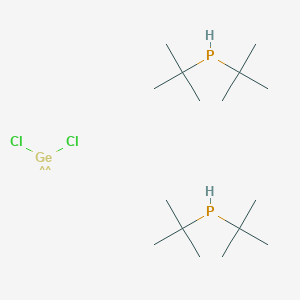
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
